molecular formula C17H22N2O2 B2874359 5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidin-2-one CAS No. 2418716-18-2

5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidin-2-one

Cat. No.: B2874359
CAS No.: 2418716-18-2
M. Wt: 286.375
InChI Key: CIXVNXGCBLMRBD-UHFFFAOYSA-N
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Description

5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclobutylaziridine moiety, a methoxyphenyl group, and a pyrrolidinone ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclobutylaziridine Moiety: This step involves the reaction of cyclobutylamine with an appropriate aziridine precursor under controlled conditions.

    Attachment of the Methoxyphenyl Group: The cyclobutylaziridine intermediate is then reacted with a methoxyphenyl halide in the presence of a base to form the desired methoxyphenyl derivative.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate to form the pyrrolidinone ring, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Aminobenzenesulfonic acid compound with 1-(4-chlorobenzyl)-4-octyl-1,4-dihydro-5H-tetraazol-5-imine

Uniqueness

5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidin-2-one is unique due to its combination of a cyclobutylaziridine moiety, a methoxyphenyl group, and a pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-17-9-8-16(18-17)12-4-6-15(7-5-12)21-11-14-10-19(14)13-2-1-3-13/h4-7,13-14,16H,1-3,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXVNXGCBLMRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC=C(C=C3)C4CCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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